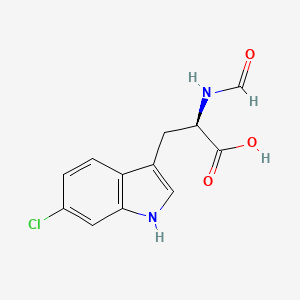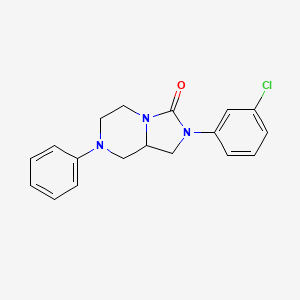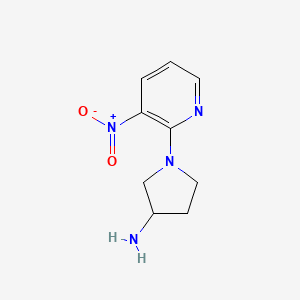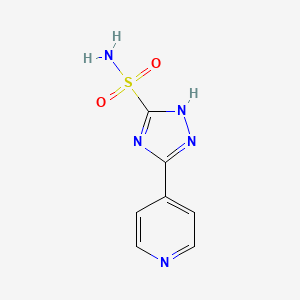
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-3-sulfonamide, also known by its chemical formula C₂H₄N₄O₂S, is a heterocyclic compound. It features a triazole ring (a five-membered ring containing three nitrogen atoms) with a sulfonamide group attached. The compound’s systematic name is 1H-1,2,4-triazole-3-sulfonamide .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for preparing 1H-1,2,4-triazole-3-sulfonamide. One common method involves the reaction of 4-aminopyridine with sulfuryl chloride (SO₂Cl₂) in the presence of a base. The reaction proceeds as follows:
4-aminopyridine+SO2Cl2→1H-1,2,4-triazole-3-sulfonamide
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details regarding specific industrial methods are proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
1H-1,2,4-Triazole-3-sulfonamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can yield derivatives with reduced functional groups.
Substitution: Substitution reactions can occur at the triazole ring or the sulfonamide group.
Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing agents are often employed.
Major Products: The specific products depend on the reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-3-sulfonamide finds applications in various scientific fields:
Chemistry: It serves as a building block for designing other compounds due to its unique structure.
Biology: Researchers explore its potential as enzyme inhibitors or ligands for biological targets.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial and antifungal activities.
Industry: It may have applications in materials science or catalysis.
Mecanismo De Acción
The exact mechanism by which 1H-1,2,4-triazole-3-sulfonamide exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
While 1H-1,2,4-triazole-3-sulfonamide is unique due to its triazole-sulfonamide combination, similar compounds include other triazoles, sulfonamides, and heterocyclic derivatives.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Propiedades
Número CAS |
4922-97-8 |
|---|---|
Fórmula molecular |
C7H7N5O2S |
Peso molecular |
225.23 g/mol |
Nombre IUPAC |
3-pyridin-4-yl-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,13,14)(H,10,11,12) |
Clave InChI |
BROAXIWYJUEMSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NNC(=N2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



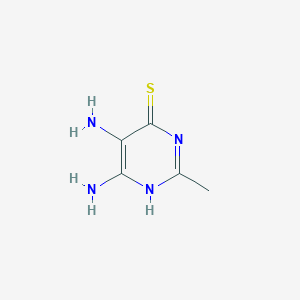
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
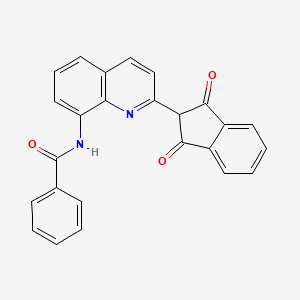
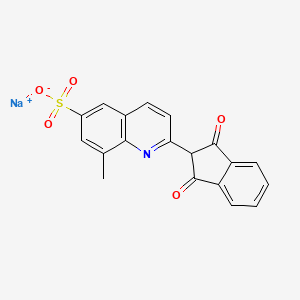
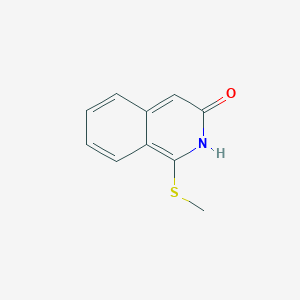
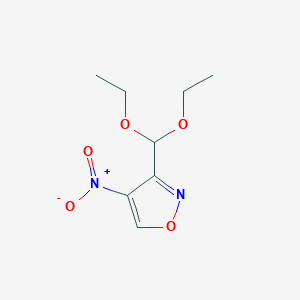
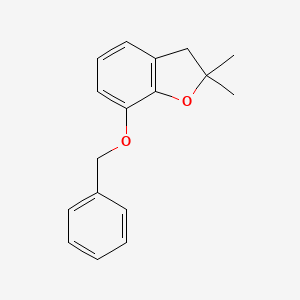
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
